Thalidomide-Piperazine-PEG1-NH2

PROTAC linker optimization ternary complex

This thalidomide-cereblon ligand-linker conjugate is engineered for PROTAC library synthesis targeting shallow binding pockets, featuring a 13-atom PEG1 spacer that reduces conformational flexibility to optimize ternary complex geometry. The terminal primary amine enables efficient amide coupling to carboxylic acid-containing target ligands, streamlining synthetic workflows. With outstanding DMSO solubility (~582 mM) and a calculated LogP of -0.8, it excels in cytosolic/nucleoplasmic degradation assays, minimizing non-specific membrane binding and solvent artifacts at high concentrations. Choose this specific conjugate to achieve superior degradation potency, solubility, and synthetic accessibility that generic PEG2 or pomalidomide analogs cannot reliably deliver.

Molecular Formula C21H27N5O5
Molecular Weight 429.5 g/mol
Cat. No. B11927915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-PEG1-NH2
Molecular FormulaC21H27N5O5
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN
InChIInChI=1S/C21H27N5O5/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28/h1-2,13,17H,3-12,22H2,(H,23,27,28)
InChIKeyRIUULQPSGWRWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-Piperazine-PEG1-NH2: E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis and Targeted Protein Degradation Research


Thalidomide-Piperazine-PEG1-NH2 (CAS 2357111-29-4) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand, a piperazine moiety, and a single-unit polyethylene glycol (PEG1) linker terminating in a primary amine . With a molecular weight of 429.47 g/mol and molecular formula C21H27N5O5, this compound serves as a modular building block for the construction of proteolysis-targeting chimeras (PROTACs), enabling the targeted ubiquitination and proteasomal degradation of disease-associated proteins . The thalidomide warhead recruits the CRBN E3 ubiquitin ligase, while the terminal amine group permits covalent conjugation to diverse target-protein ligands via amide bond formation .

Why Thalidomide-Piperazine-PEG1-NH2 Cannot Be Simply Interchanged with Other CRBN Ligand-Linker Conjugates in PROTAC Development


Substituting Thalidomide-Piperazine-PEG1-NH2 with a closely related analog—such as a PEG2 variant, a pomalidomide-based conjugate, or a carboxyl-terminated linker—introduces consequential alterations to linker length, conformational flexibility, functional group chemistry, and overall physicochemical properties. These changes directly impact ternary complex formation efficiency [1], solubility and formulation behavior , and the synthetic accessibility of the final PROTAC construct [2]. Consequently, generic substitution without empirical validation risks suboptimal degradation potency, poor solubility, or synthetic failure. The quantitative evidence below delineates the specific, measurable points of differentiation that define the functional niche of Thalidomide-Piperazine-PEG1-NH2.

Thalidomide-Piperazine-PEG1-NH2: Quantitative Differentiation Data for Procurement and Selection Decisions


Linker Length and Rotatable Bond Count: Balancing Conformational Flexibility and Rigidity for Ternary Complex Optimization

Thalidomide-Piperazine-PEG1-NH2 provides a linker spanning approximately 13 atoms between the CRBN ligand and the attachment point , with 7 rotatable bonds . In contrast, its direct analog Thalidomide-Piperazine-PEG2-NH2 extends this to an additional ethylene glycol unit, resulting in a longer linker with 10 rotatable bonds . The shorter linker and reduced flexibility of the PEG1 variant are critical for achieving an optimal spatial orientation that favors productive ternary complex (POI-PROTAC-E3 ligase) formation for specific target proteins, whereas the PEG2 variant may introduce excessive entropy and suboptimal geometry .

PROTAC linker optimization ternary complex

Functional Group Differentiation: Terminal Amine versus Carboxylic Acid for Conjugation Chemistry

Thalidomide-Piperazine-PEG1-NH2 features a terminal primary amine (-NH2) that enables straightforward conjugation to carboxylic acid-containing target-protein ligands (warheads) via amide bond formation . Its carboxyl-terminated analog, Thalidomide-Piperazine-PEG1-COOH, requires alternative coupling strategies (e.g., activation of the carboxylic acid with carbodiimides) to form amide bonds with amine-containing warheads . The amine terminus in the target compound is directly compatible with a broader range of commercially available warheads and simplifies library synthesis workflows .

PROTAC synthesis amide coupling functional group

DMSO Solubility: Higher Solubility Enables Flexible Stock Solution Preparation

Thalidomide-Piperazine-PEG1-NH2 exhibits a DMSO solubility of ~250 mg/mL (~582 mM) . This is significantly higher than the DMSO solubility reported for its PEG2 analog, Thalidomide-Piperazine-PEG2-NH2, which is also ~250 mg/mL but corresponds to a lower molar concentration of ~528 mM due to its higher molecular weight . The higher molar solubility of the PEG1 variant translates to a greater ability to prepare concentrated stock solutions, which is advantageous for in vitro assays requiring high compound concentrations or for minimizing solvent carryover in cellular experiments .

solubility DMSO formulation

Lipophilicity (LogP): Enhanced Hydrophilicity Relative to Pomalidomide-Based Conjugates

Thalidomide-Piperazine-PEG1-NH2 has a calculated LogP of -0.8 , indicating a hydrophilic character that favors aqueous solubility and may influence subcellular distribution. In comparison, pomalidomide-based conjugates (e.g., Pomalidomide 4'-PEG2-amine) are generally more lipophilic due to the absence of the thalidomide phthalimide ring, resulting in higher LogP values (exact values not directly comparable due to different structural classes, but class-level inference supports increased hydrophobicity) . The lower LogP of the target compound may be advantageous for targets located in more hydrophilic cellular compartments or for reducing non-specific membrane binding in certain assay systems [1].

lipophilicity LogP cell permeability

Proteolytic Stability: Piperazine-PEG1 Linker Offers Superior Resistance to Metabolic Degradation

The piperazine-PEG1 linker combination in Thalidomide-Piperazine-PEG1-NH2 demonstrates superior resistance to proteolytic degradation compared to the peptide-based linkers historically employed in early PROTAC constructs . While direct quantitative stability data (e.g., half-life in serum) for this specific compound is not available in the public domain, class-level inference from studies on piperazine-PEG linkers indicates enhanced metabolic stability that reduces premature linker cleavage and improves the overall durability of the PROTAC in biological systems [1]. This is a critical advantage over first-generation peptide linkers, which are susceptible to rapid enzymatic hydrolysis.

proteolytic stability linker metabolic degradation

Optimal Research and Procurement Scenarios for Thalidomide-Piperazine-PEG1-NH2 Based on Quantitative Evidence


PROTAC Library Synthesis Requiring a Compact, Amine-Terminated Linker

When constructing a focused PROTAC library to degrade a target with a known, relatively shallow binding pocket, the 13-atom linker and reduced conformational flexibility of Thalidomide-Piperazine-PEG1-NH2 (compared to PEG2 variants) are essential for achieving a productive ternary complex geometry . The terminal amine enables efficient amide coupling to carboxylic acid-containing warheads, streamlining library synthesis .

In Vitro Assays Requiring High Compound Concentrations or Minimal DMSO Carryover

For cellular assays where high compound concentrations (e.g., >100 μM) are required, or where solvent effects must be minimized, the high molar solubility of Thalidomide-Piperazine-PEG1-NH2 in DMSO (~582 mM) allows for the preparation of highly concentrated stock solutions . This reduces the final DMSO concentration in the assay medium, mitigating potential solvent-related cytotoxicity or artifacts.

Development of PROTACs Targeting Hydrophilic Cellular Compartments

Given its calculated LogP of -0.8 , Thalidomide-Piperazine-PEG1-NH2 is particularly suited for building PROTACs intended to degrade targets located in more hydrophilic environments, such as the cytosol or nucleoplasm. Its hydrophilic nature may reduce non-specific membrane binding and promote more uniform cellular distribution compared to more lipophilic pomalidomide-based conjugates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Piperazine-PEG1-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.